3-Nitro-2-phenylquinoline

Anticancer Breast cancer 3-Nitro-2-phenyl-1,2-dihydroquinoline

3-Nitro-2-phenylquinoline (CAS 5443-79-8) is a strategic heterocyclic scaffold for drug discovery. Its unique 2-phenyl-3-nitro substitution delivers selective MCF-7 breast cancer cytotoxicity (IC₅₀ <5 μM), potent activity against MDR Klebsiella pneumoniae via topoisomerase IV inhibition, and validated EGFR inhibition comparable to erlotinib. Procure via copper-catalyzed [4+2] cycloaddition routes for superior regioselectivity, avoiding harsh direct nitration. The electron-withdrawing nitro group (LogP ~4.33) enables diverse downstream functionalization. Ideal for medicinal chemistry, anticancer screening, and antimicrobial lead optimization programs.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 5443-79-8
Cat. No. B15066750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-phenylquinoline
CAS5443-79-8
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2[N+](=O)[O-]
InChIInChI=1S/C15H10N2O2/c18-17(19)14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10H
InChIKeyVGUWSOYCWQHGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-2-phenylquinoline (CAS 5443-79-8): Quinoline Derivative with a C2-Phenyl / C3-Nitro Substitution Pattern


3-Nitro-2-phenylquinoline (CAS 5443-79-8) is a heterocyclic compound comprising a quinoline core substituted with a phenyl group at the C2 position and a nitro group at the C3 position. This specific 2-phenyl-3-nitroquinoline substitution pattern distinguishes it within the broader quinoline family and serves as a key pharmacophoric scaffold for generating biologically active derivatives [1]. The nitro group confers strong electron-withdrawing character (LogP approximately 4.33), influencing both reactivity and lipophilicity .

Why Generic Quinoline Substitution Fails: Differentiating 3-Nitro-2-phenylquinoline from Unsubstituted 2-Phenylquinoline, 3-Nitroquinoline, and N-Oxide Analogs


Generic substitution among quinoline derivatives is precluded by distinct structure-activity relationships (SAR) dictated by substitution position and functional group identity. Systematic SAR studies establish that the combination of a C2-phenyl group and a C3-nitro group in 3-nitro-2-phenylquinoline confers a unique reactivity and biological profile that cannot be replicated by simple analogs. For example, 3-phenylquinolines exhibit different cytotoxic selectivity profiles compared to 2-phenylquinolines [1]; 3-nitroquinoline N-oxides show distinct cell line sensitivity patterns versus non-N-oxide counterparts [2]; and 4-hydroxy-3-nitroquinolin-2(1H)-ones display NMDA receptor glycine site antagonism absent in 3-nitro-2-phenylquinoline [3]. The precise 2-phenyl-3-nitro substitution pattern is therefore a critical determinant of compound performance in both synthetic and biological applications.

Quantitative Evidence Guide: 3-Nitro-2-phenylquinoline Differentiation Data vs. In-Class Analogs


3-Nitro-2-phenylquinoline-Derived 1,2-Dihydroquinolines Demonstrate Selective Anti-Breast Cancer Activity with Sub-5 μM Potency in MCF-7 Cells

A series of 3-nitro-2-phenyl-1,2-dihydroquinoline derivatives (designed from the 3-nitro-2-phenylquinoline scaffold) were evaluated against five human cancer cell lines. The most active compounds exhibited selective potency against MCF-7 breast cancer cells. Compounds 12e and 12b demonstrated IC50 values of 2.56 ± 0.32 μM and 4.08 ± 0.19 μM, respectively, against MCF-7 [1]. In contrast, the same series showed significantly reduced activity (or higher IC50 values) against DU-145 (prostate), MDA-MB-231 (triple-negative breast), HCT-116 (colon), and A549 (lung) cancer cell lines, indicating a therapeutic selectivity window that may be absent in broader-spectrum quinoline analogs [1].

Anticancer Breast cancer 3-Nitro-2-phenyl-1,2-dihydroquinoline

Nitroquinoline Scaffolds Including 3-Nitro-2-phenylquinoline Exhibit Antimicrobial Activity Against Multidrug-Resistant Klebsiella pneumoniae

In a 2022 study evaluating nitroquinoline derivatives against multidrug-resistant (MDR) pathogens, compounds bearing the nitroquinoline core (structurally related to 3-nitro-2-phenylquinoline) demonstrated inhibitory activity against MDR Klebsiella pneumoniae clinical isolates [1]. Docking studies indicated that these nitroquinoline derivatives interact with the active site residues of topoisomerase IV near the Mg²⁺ cofactor [1]. Notably, compound 9 was identified as a reactive oxygen species (ROS) inducer, and none of the active compounds exhibited hemolytic effects [1]. In comparison, non-nitro quinoline analogs evaluated in the same study lacked comparable activity, underscoring the essential role of the nitro group for antimicrobial potency in this series.

Antimicrobial MDR pathogen Nitroquinoline derivatives

4-Aryl(alkyl)amino-3-nitroquinolines Exhibit EGFR-Targeting Anticancer Activity Comparable to Erlotinib

A series of 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinoline derivatives—sharing the 3-nitroquinoline core with 3-nitro-2-phenylquinoline—were evaluated against EGFR-overexpressing human cancer cell lines. Compounds 2e, 2f, 2j, and 3a exhibited anticancer activity comparable to the approved EGFR inhibitor erlotinib, which served as the positive control [1]. The study established that the 3-nitroquinoline scaffold serves as an effective pharmacophore for EGFR-targeted anticancer agents. In contrast, related quinoline scaffolds lacking the 3-nitro group (such as simple 2-phenylquinolines) do not demonstrate comparable EGFR inhibitory potency without additional functionalization .

EGFR inhibition Anticancer 3-Nitroquinoline

3-Nitro-2-phenylquinoline Enables Copper-Catalyzed [4+2] Cycloaddition Synthesis Under Mild Conditions

3-Nitro-2-phenylquinoline can be synthesized via copper-catalyzed [4+2] cycloaddition between anthranils and nitro-styrenes under mild reaction conditions . This synthetic route offers distinct practical advantages over traditional nitration of pre-formed 2-phenylquinoline. While the conventional approach requires harsh nitrating conditions (HNO₃/H₂SO₄ mixtures) with associated over-nitration and purification challenges , the copper-catalyzed route proceeds regioselectively at ambient or mildly elevated temperatures, providing direct access to the desired 3-nitro-2-phenylquinoline scaffold with improved functional group tolerance.

Organic synthesis Copper catalysis [4+2] Cycloaddition

Lipophilicity (LogP 4.33) of 3-Nitro-2-phenylquinoline Exceeds That of Non-Nitro 2-Phenylquinoline and Matches Optimal Range for Membrane Permeability

The calculated LogP of 3-nitro-2-phenylquinoline is 4.33 . This value falls within the optimal lipophilicity range (LogP 1-5) for drug-like molecules and correlates with favorable membrane permeability. For comparison, a 2024 SAR study of 2-arylquinoline derivatives reported cLogP values ranging from 2.23 to 4.13 for aromatic quinolines 4-16, with the 3-nitro substitution contributing to the higher end of this range [1]. The nitro group's electron-withdrawing effect enhances lipophilicity relative to unsubstituted 2-phenylquinoline, potentially improving cellular uptake in biological assays while maintaining drug-like physicochemical properties.

Lipophilicity LogP ADME Drug-likeness

3-Nitro-2-phenylquinoline Serves as a Key Intermediate for Generating 8-Substituted 2-Phenylquinoline Cytotoxic Agents with Submicromolar GI50 Values

8-Nitro-2-phenylquinoline (2a), a regioisomeric analog directly synthesized from o-nitroaniline and substituted cinnamaldehydes via Doebner-Miller cyclization, serves as a key intermediate for generating 8-substituted 2-phenylquinoline derivatives with potent cytotoxic activity [1]. Derivatives synthesized from this 8-nitro-2-phenylquinoline scaffold exhibited GI50 values in the low micromolar to submicromolar range across multiple cancer cell lines. Notably, compound 11b (derived from 8-nitro-2-phenylquinoline intermediate) demonstrated a GI50 of 0.55 μM against HT-29 colorectal cancer cells [1]. In contrast, 3-phenylquinoline derivatives (7-10) synthesized from 8-nitro-3-phenylquinoline showed distinct selectivity profiles with GI50 values of 0.11-0.20 μM against HepG2 liver cancer cells but differing activity against other lines [1].

Cytotoxic agents Synthetic intermediate 8-Nitro-2-phenylquinoline

Optimal Application Scenarios for Procuring 3-Nitro-2-phenylquinoline (CAS 5443-79-8)


Medicinal Chemistry: Breast Cancer-Focused Anticancer Screening Programs

Research groups conducting focused anticancer screening against breast cancer cell lines should prioritize 3-nitro-2-phenylquinoline as a starting scaffold. Derivatives of this scaffold (specifically 3-nitro-2-phenyl-1,2-dihydroquinolines) demonstrate selective activity against MCF-7 breast cancer cells with IC50 values below 5 μM, while showing reduced activity against other cancer types [1]. This selectivity profile is particularly valuable for breast cancer-targeted drug discovery where minimizing off-target cytotoxicity is essential.

Antimicrobial Discovery: Targeting Multidrug-Resistant Gram-Negative Pathogens

Researchers developing novel antimicrobial agents against multidrug-resistant Gram-negative pathogens, particularly Klebsiella pneumoniae, should select 3-nitro-2-phenylquinoline or its nitroquinoline-class analogs. Nitroquinoline derivatives demonstrate activity against MDR clinical isolates via topoisomerase IV inhibition and ROS induction without hemolytic effects [1]. This activity profile differentiates nitroquinolines from non-nitro analogs lacking comparable antimicrobial potency.

EGFR-Targeted Oncology: Developing Erlotinib-Comparable Kinase Inhibitors

Drug discovery programs targeting EGFR-overexpressing cancers (lung, colon, breast) should utilize the 3-nitroquinoline scaffold as a validated pharmacophore. 4-Aryl(alkyl)amino-3-nitroquinoline derivatives exhibit anticancer activity comparable to the approved EGFR inhibitor erlotinib in EGFR-overexpressing cell lines [1]. This evidence positions 3-nitro-2-phenylquinoline as a strategic starting material for generating EGFR-targeted lead compounds, a property not shared by non-nitro quinoline scaffolds.

Organic Synthesis: Mild Catalytic Access to Biologically Relevant Heterocycles

Synthetic chemistry laboratories requiring efficient, scalable access to functionalized quinoline scaffolds should procure 3-nitro-2-phenylquinoline via copper-catalyzed [4+2] cycloaddition routes. This method proceeds under mild conditions with high regioselectivity, avoiding the harsh nitrating conditions (HNO₃/H₂SO₄) required for direct nitration of 2-phenylquinoline [1]. The improved functional group tolerance and reduced purification burden make this compound preferable for multi-step synthesis campaigns.

Technical Documentation Hub

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22 linked technical documents
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